1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
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Description
“1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “this compound” can be achieved through various methods such as cobalt-catalyzed cross-coupling, Suzuki-Miyaura coupling reaction, and Pd-catalyzed cross-coupling . The synthesis of carboxylic acids can be achieved through a two-step process involving a nitrile intermediate generated by an SN2 reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 188.18, a predicted density of 1.39±0.1 g/cm3, and a predicted boiling point of 411.3±40.0 °C .Safety and Hazards
The safety data sheet (SDS) for “1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Properties
IUPAC Name |
1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJBYSKUOQGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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